2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol
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Overview
Description
2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It is also known by the name Dalbergiphenol and is found in various species such as Dalbergia cochinchinensis and Dalbergia odorifera. This compound is characterized by its phenolic structure, which includes two methoxy groups and a phenylpropenyl substituent.
Preparation Methods
The synthesis of 2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol involves several steps. One common method includes the reaction of 2,4-dimethoxyphenol with (S)-1-phenyl-2-propenyl bromide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization.
Chemical Reactions Analysis
2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol involves its interaction with molecular targets such as enzymes. For example, its inhibitory effect on PARP-1 is due to its ability to bind to the enzyme’s active site, preventing the enzyme from catalyzing its normal reactions. Similarly, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol can be compared with other phenolic compounds such as:
2,4-Dimethoxyphenol: Lacks the phenylpropenyl substituent, making it less complex.
5-(1-Phenyl-allyl)-2,4-dimethoxyphenol: Similar structure but may have different stereochemistry.
2-Methoxy-4-(prop-1-enyl)phenol: Similar in structure but with different substituents.
Properties
IUPAC Name |
2,4-dimethoxy-5-(1-phenylprop-2-enyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCQEPKLKMZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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